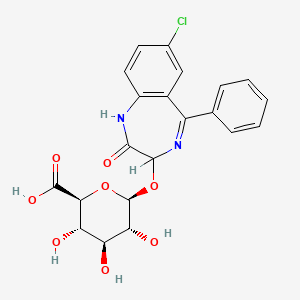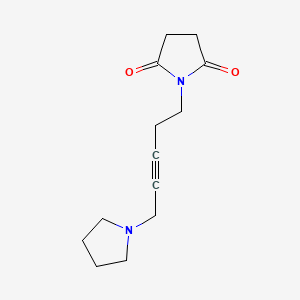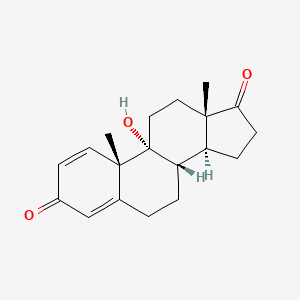
9alpha-Hydroxyandrosta-1,4-diene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9alpha-hydroxyandrosta-1,4-diene-3,17-dione is a steroid that consists of androstane having double bonds at positions 1 and 4, two keto groups at positions 3 and 17 and a hydroxy group at position 9. It is a 17-oxo steroid, a 9-hydroxy steroid and a 3-oxo-Delta(1),Delta(4)-steroid. It derives from a hydride of an androstane.
Aplicaciones Científicas De Investigación
Metabolic Research and Identification
- 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione is involved in metabolic studies. For instance, its metabolism has been investigated in the context of sport doping controls, identifying various metabolites and pathways (Kohler et al., 2007).
Microbial Biotransformation Studies
- This compound has been studied for its transformation by various microbial species. For example, Neurospora crassa, a filamentous fungus, can convert it into various metabolites, showcasing the potential of microorganisms in steroid processing (Faramarzi et al., 2008).
Chemical Synthesis and Modification
- Research has focused on developing effective methods for its chemical synthesis and modification. This includes studies on dehydration methods in organic solvents, which are crucial for producing specific steroid derivatives (Savinova et al., 2017).
Steroid-Based Drug Intermediate Production
- 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione is significant in the production of steroid-based drug intermediates. Innovative methods have been developed for its production from phytosterol, which has applications in pharmaceutical manufacturing (Savinova et al., 2020).
Enzymatic Studies and Genetic Research
- This compound has been used to study the function of specific enzymes and genes involved in steroid metabolism. For example, Comamonas testosteroni's ability to degrade steroids, including 9alpha-Hydroxyandrosta-1,4-diene-3,17-dione, has been examined to understand its metabolic pathways (Horinouchi et al., 2008).
Pharmaceutical Research and Drug Development
- It serves as a precursor in various pharmaceutical processes. The transformation of this compound by different microorganisms has been studied to develop novel pharmaceuticals and understand their metabolic pathways (Faramarzi et al., 2009).
Environmental and Biochemical Studies
- Its degradation by various bacterial strains has been studied, which is relevant for environmental and biochemical research. Understanding these processes is crucial for bioremediation and the development of eco-friendly biotechnological applications (Barnes et al., 1976).
Propiedades
Número CAS |
82182-55-6 |
|---|---|
Nombre del producto |
9alpha-Hydroxyandrosta-1,4-diene-3,17-dione |
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h7-8,11,14-15,22H,3-6,9-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 |
Clave InChI |
JCEUDJXAQHPZGL-PLOWYNNNSA-N |
SMILES isomérico |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)C=CC43C)O |
SMILES canónico |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)C=CC43C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)
![1-(4-chlorophenyl)-N-(2-furanylmethyl)-N-[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]methanamine](/img/structure/B1211129.png)
![4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1211130.png)
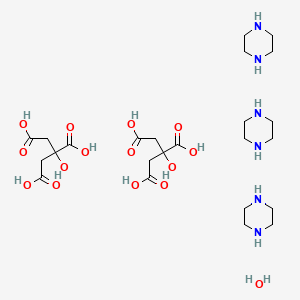
![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
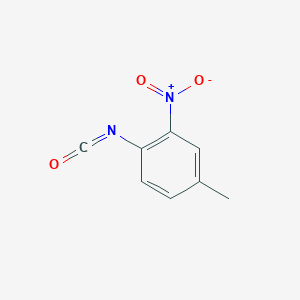
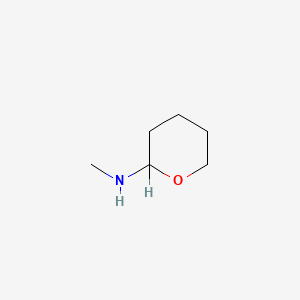
![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)
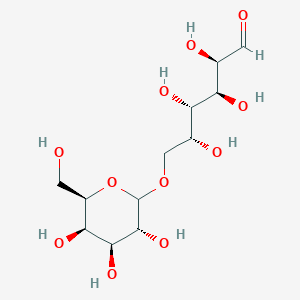
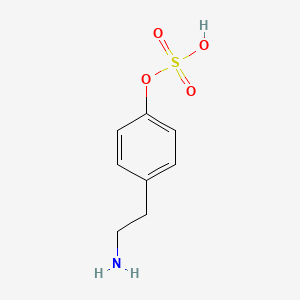
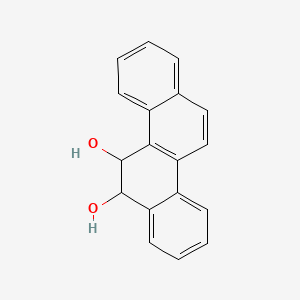
![[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B1211145.png)
